molecular formula C12H15NO2 B14842325 5-Cyclopropoxy-2-ethylbenzamide

5-Cyclopropoxy-2-ethylbenzamide

Cat. No.: B14842325
M. Wt: 205.25 g/mol
InChI Key: JIFGZSGQQAKZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-2-ethylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-ethylbenzamide typically involves the condensation of 5-cyclopropoxy-2-ethylbenzoic acid with an appropriate amine. One common method is the direct condensation of the carboxylic acid with an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired benzamide product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-2-ethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-2-ethylbenzamide: Similar structure but with different substitution pattern on the benzene ring.

    5-Cyclopropoxy-2-methylbenzamide: Similar structure with a methyl group instead of an ethyl group.

    5-Cyclopropoxy-2-ethylbenzoic acid: Precursor to the benzamide derivative .

Uniqueness

5-Cyclopropoxy-2-ethylbenzamide is unique due to the presence of both a cyclopropoxy group and an ethyl group on the benzamide core. This combination of functional groups imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethylbenzamide

InChI

InChI=1S/C12H15NO2/c1-2-8-3-4-10(15-9-5-6-9)7-11(8)12(13)14/h3-4,7,9H,2,5-6H2,1H3,(H2,13,14)

InChI Key

JIFGZSGQQAKZDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.